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Compound of Interest

Compound Name: 1,3-Diethynylbenzene

Cat. No.: B158350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,3-Diethynylbenzene is a key building block in the synthesis of advanced materials, including

polymers, dendrimers, and functional organic molecules. Its rigid structure and reactive ethynyl

groups make it a versatile component in materials with unique electronic and optical properties.

A thorough understanding of its spectroscopic characteristics is fundamental for its

identification, purity assessment, and for monitoring its incorporation into larger molecular

frameworks. This guide provides a comprehensive overview of the spectroscopic data for 1,3-
diethynylbenzene, including infrared (IR), nuclear magnetic resonance (NMR), and mass

spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for 1,3-
diethynylbenzene.

Infrared (IR) Spectroscopy
Instrument: Bruker Tensor 27 FT-IR Technique: Neat
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Wavenumber (cm⁻¹) Assignment Intensity

~3290 ≡C-H stretch Strong

~3050 Aromatic C-H stretch Medium

~2100 C≡C stretch Medium

~1580, 1480, 1420 Aromatic C=C stretch Medium-Strong

~880, 780
Aromatic C-H bend (out-of-

plane)
Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃

¹H NMR

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.65 t, J = 1.6 Hz 1H H-2

~7.50 dd, J = 7.7, 1.6 Hz 2H H-4, H-6

~7.35 t, J = 7.7 Hz 1H H-5

~3.10 s 2H ≡C-H

¹³C NMR
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Chemical Shift (ppm) Assignment

~135.0 C-4, C-6

~132.5 C-2

~128.8 C-5

~122.5 C-1, C-3

~82.0 C≡C-H

~78.0 C≡C-H

Mass Spectrometry (MS)
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Ionization: Electron Ionization

(EI)

m/z Relative Intensity (%) Assignment

126 100 [M]⁺ (Molecular Ion)

125 50 [M-H]⁺

100 20 [M-C₂H₂]⁺

76 30 [C₆H₄]⁺

75 40 [C₆H₃]⁺

50 15 [C₄H₂]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)
Sample Preparation: A small drop of neat 1,3-diethynylbenzene is placed directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Instrument Setup: A background spectrum of the clean, empty ATR crystal is recorded. The

instrument is set to acquire data in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Acquisition: The sample is brought into contact with the ATR crystal, and the spectrum

is acquired by co-adding 16 scans to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is baseline corrected and the peak positions are

identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation: Approximately 10-20 mg of 1,3-diethynylbenzene is dissolved in ~0.7

mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium signal of

the CDCl₃. Shimming is performed to optimize the magnetic field homogeneity.

¹H NMR Data Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key

parameters include a 30° pulse angle, a relaxation delay of 1 second, and the acquisition of

16 transients.

¹³C NMR Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Key

parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and the acquisition of

1024 transients.

Data Processing: The free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent

peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Mass Spectrometry (MS) Protocol (GC-MS with Electron
Ionization)

Sample Preparation: A dilute solution of 1,3-diethynylbenzene is prepared in a volatile

organic solvent such as dichloromethane.
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Gas Chromatography (GC) Setup: A GC equipped with a non-polar capillary column (e.g.,

DB-5ms) is used. The oven temperature program is set to ramp from an initial temperature of

50°C to a final temperature of 250°C to ensure separation of the analyte from any impurities.

Mass Spectrometry (MS) Setup: The mass spectrometer is operated in electron ionization

(EI) mode with an ionization energy of 70 eV. The mass analyzer is set to scan a mass range

of m/z 40-300.

Data Acquisition: The sample is injected into the GC, and the mass spectrum of the eluting

1,3-diethynylbenzene peak is recorded.

Data Analysis: The mass spectrum corresponding to the GC peak of 1,3-diethynylbenzene
is analyzed to identify the molecular ion and major fragment ions.

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of 1,3-diethynylbenzene.
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To cite this document: BenchChem. [Spectroscopic Data for 1,3-Diethynylbenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b158350#spectroscopic-data-for-1-3-
diethynylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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